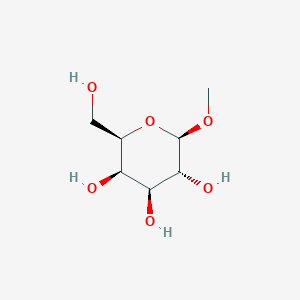

Methyl beta-D-galactopyranoside

Description

Methyl-beta-D-galactoside is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Methyl beta-D-galactopyranoside is a natural product found in Pogostemon cablin and Ahnfeltia plicata with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-VOQCIKJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017001 | |

| Record name | Methyl galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-94-8 | |

| Record name | Methyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl beta-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL .BETA.-D-GALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64RYD088RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Interactions of Methyl β-D-galactopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-galactopyranoside (MGP) is a monosaccharide derivative that serves as a crucial tool in glycobiology and drug discovery. Its primary mechanism of action lies in its ability to act as a competitive inhibitor for a class of β-galactoside-binding proteins known as galectins. By mimicking the natural galactose-containing ligands, MGP can modulate the diverse biological activities of galectins, which are implicated in a myriad of physiological and pathological processes, including immune responses, inflammation, and cancer progression. This technical guide provides an in-depth exploration of the mechanism of action of Methyl β-D-galactopyranoside, detailing its molecular interactions, the signaling pathways it influences, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Competitive Inhibition of Galectins

The fundamental mechanism of action of Methyl β-D-galactopyranoside is its function as a competitive ligand for the carbohydrate recognition domains (CRDs) of galectins.[1][2] Galectins are a family of proteins that specifically recognize and bind to β-galactoside structures on glycoproteins and glycolipids.[1] The galactose moiety of these glycans fits into a shallow binding pocket on the galectin CRD, mediating a variety of cellular processes.

MGP, with its terminal β-D-galactopyranoside structure, effectively mimics the natural ligands of galectins. It binds to the same active site, thereby preventing the galectins from interacting with their endogenous binding partners in a concentration-dependent manner. This competitive inhibition forms the basis of its utility as a tool to study galectin function and as a scaffold for the development of more potent and selective galectin inhibitors.

Quantitative Analysis of Binding Affinity and Inhibition

The interaction of Methyl β-D-galactopyranoside with various proteins has been quantified using several biophysical techniques. The dissociation constant (Kd) is a common metric used to evaluate the binding affinity, with a lower Kd value indicating a stronger interaction. Similarly, the inhibition constant (Ki) measures the potency of an inhibitor.

| Target Protein | Ligand | Method | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Reference |

| Galectin-1 | Methyl β-D-galactopyranoside | Fluorescence Polarization | ~700 µM | - | [3] |

| Galectin-3 | Methyl β-D-galactopyranoside | - | 5–20 mM (for galactose) | - | [4] |

| Galectin-8N | Methyl β-D-galactopyranoside | Fluorescence Polarization | - | - | [5] |

| E. coli β-galactosidase | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Enzyme Kinetics | - | 0.199 mM | [6] |

Key Signaling Pathways Modulated by Methyl β-D-galactopyranoside

By competitively inhibiting galectins, Methyl β-D-galactopyranoside can interfere with the signaling pathways they regulate. Two well-characterized examples are the pathways mediated by Galectin-1 and Galectin-3.

Galectin-1 Induced T-cell Apoptosis

Galectin-1 is known to induce apoptosis in activated T-cells, a mechanism that plays a role in immune homeostasis and tumor immune evasion.[7][8][9] MGP can inhibit this process by blocking the binding of Galectin-1 to glycosylated receptors on the T-cell surface, such as CD7, CD43, and CD45.[10][11]

Galectin-3 Signaling in Cancer and Inflammation

Galectin-3 is implicated in various aspects of cancer progression, including cell growth, adhesion, migration, and angiogenesis.[12][13][14] It can interact with numerous cell surface receptors and extracellular matrix proteins to activate downstream signaling cascades, such as the Ras-ERK/AKT pathway.[12][15] MGP can competitively block these interactions, thereby attenuating Galectin-3-mediated signaling.

Experimental Protocols for Characterizing MGP's Mechanism of Action

A variety of experimental techniques are employed to elucidate the binding kinetics and functional effects of Methyl β-D-galactopyranoside.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16][17]

Protocol:

-

Sample Preparation: Dialyze both the protein (e.g., galectin) and MGP into the same buffer to minimize heats of dilution.[17][18] Degas the solutions.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and reference power (e.g., 5 µcal/sec).[19]

-

Loading: Load the protein solution into the sample cell and the MGP solution into the injection syringe. Typical concentrations are 10-50 µM for the protein and 10-20 times higher for the ligand.[18]

-

Titration: Perform a series of small injections (e.g., 2 µL) of the MGP solution into the protein solution, with sufficient time between injections for the signal to return to baseline.[19]

-

Data Analysis: Integrate the heat-change peaks for each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[20][21][22]

Protocol:

-

Chip Preparation: Immobilize the protein (e.g., galectin) onto a sensor chip using a suitable coupling chemistry (e.g., amine coupling).

-

Analyte Preparation: Prepare a series of dilutions of MGP in a running buffer (e.g., HBS-EP).

-

Binding Measurement: Inject the MGP solutions over the sensor chip surface at a constant flow rate. The association of MGP to the immobilized protein is monitored as an increase in the SPR signal.

-

Dissociation Measurement: After the association phase, flow the running buffer over the chip to monitor the dissociation of MGP.

-

Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the on-rate (ka) and off-rate (kd), from which the dissociation constant (Kd = kd/ka) can be calculated.[20]

Fluorescence Polarization (FP)

FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. This technique is often used in a competitive format to determine the binding affinity of unlabeled ligands like MGP.[23][24]

Protocol:

-

Probe Selection: A fluorescently labeled ligand with known affinity for the target protein (e.g., a fluorescently tagged galactoside for a galectin) is used as the probe.

-

Assay Setup: In a microplate, combine a fixed concentration of the target protein and the fluorescent probe.

-

Competition: Add varying concentrations of MGP to the wells.

-

Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization. As MGP displaces the fluorescent probe from the protein, the polarization will decrease.

-

Data Analysis: Plot the fluorescence polarization as a function of the MGP concentration and fit the data to a competitive binding equation to determine the IC50, from which the Ki can be calculated.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the MGP-protein complex, revealing the precise atomic interactions at the binding site.[25][26][27]

Protocol:

-

Protein Purification and Crystallization: Purify the target protein to homogeneity. Screen for crystallization conditions in the presence of a saturating concentration of MGP.

-

Crystal Harvesting and Cryo-protection: Mount a suitable crystal in a cryo-loop and soak it in a cryoprotectant solution to prevent ice formation during data collection.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-MGP complex.

-

Structural Analysis: Analyze the refined structure to identify the key amino acid residues and the specific hydrogen bonds and van der Waals interactions involved in binding MGP.

Conclusion

Methyl β-D-galactopyranoside's mechanism of action is centered on its ability to act as a competitive inhibitor of galectins and other β-galactoside-binding proteins. This seemingly simple interaction has profound biological implications, as it allows for the modulation of complex signaling pathways involved in immunity, inflammation, and cancer. The experimental methodologies detailed in this guide provide a robust framework for researchers to investigate these interactions with high precision and detail. A thorough understanding of MGP's mechanism of action is not only crucial for its application as a research tool but also provides a foundational blueprint for the rational design of novel glycomimetic drugs with enhanced potency and selectivity for therapeutic intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Galactoside-Binding Protein Tricked into Binding Unnatural Pyranose Derivatives: 3-Deoxy-3-Methyl-Gulosides Selectively Inhibit Galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutational Tuning of Galectin-3 Specificity and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Galectin-1 research in T cell immunity: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Galectin functions in cancer-associated inflammation and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Galectin-3 as a Marker of Cancer and Inflammation in a Stage IV Ovarian Cancer Patient with Underlying Pro-Inflammatory Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 19. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 20. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]

- 22. Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]

- 24. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. phys.libretexts.org [phys.libretexts.org]

The Biochemical Involvement of Methyl β-D-galactopyranoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biochemical pathways involving Methyl β-D-galactopyranoside (MGP), a synthetic analog of lactose. MGP is a valuable tool for researchers in molecular biology, biochemistry, and drug development due to its role as a non-metabolizable inducer of gene expression and as a substrate for enzymatic studies. This document outlines its primary interactions with bacterial operons, presents relevant quantitative data for analogous compounds, details experimental protocols for its use, and provides visualizations of key pathways and workflows.

Core Biochemical Pathways

Methyl β-D-galactopyranoside primarily functions as a molecular probe in the study of two key inducible gene systems in bacteria, particularly Escherichia coli: the lactose (lac) operon and the melibiose (mel) operon.

The lac Operon: A Classic Model of Gene Induction

The lac operon is a cluster of genes (lacZ, lacY, and lacA) responsible for the transport and metabolism of lactose. Its expression is tightly controlled by the Lac repressor protein (LacI). In the absence of an inducer, the LacI protein binds to the operator region of the operon, physically blocking transcription by RNA polymerase.

Methyl β-D-galactopyranoside, like the natural inducer allolactose, can bind to the Lac repressor. This binding event causes a conformational change in the repressor, reducing its affinity for the operator DNA. The repressor then dissociates from the operator, allowing RNA polymerase to transcribe the structural genes of the operon. This process leads to the synthesis of β-galactosidase (lacZ), lactose permease (lacY), and thiogalactoside transacetylase (lacA). Unlike allolactose, MGP is a poor substrate for β-galactosidase and is therefore considered a "gratuitous" inducer, as its concentration remains relatively stable during the induction experiment.

Induction of the lac operon by Methyl β-D-galactopyranoside.

The mel Operon: An Overlapping Regulatory Network

The mel operon in E. coli is responsible for the metabolism of melibiose, an α-galactoside. Interestingly, there is an overlap in the effectors of the lac and mel operons. While typically induced by α-galactosides, it has been shown that β-galactosides, including the synthetic analog methyl-β-d-thiogalactopyranoside (TMG), a compound structurally very similar to MGP, can significantly induce the mel operon.[1] This induction is particularly strong when the intracellular concentration of the β-galactoside is increased through the action of the Lac permease.[1] This cross-regulation highlights the intricate network of metabolic control in bacteria.

The induction of the mel operon by β-galactosides is dependent on the presence of the LacY permease, which transports these molecules into the cell. Once inside, they can interact with the MelR protein, the transcriptional activator of the mel operon, leading to the expression of α-galactosidase.

Induction of the mel operon by Methyl β-D-galactopyranoside.

Quantitative Data

β-Galactosidase Kinetics

The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for E. coli β-galactosidase with various substrates. These values can serve as a benchmark when determining the kinetic parameters for MGP.

| Substrate | Km (mM) | Vmax (relative to Lactose) | Reference |

| Lactose | 1.35 | 1.00 | (Wallenfels & Malhotra, 1961) |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 0.98 | 5.8 | (Wallenfels & Malhotra, 1961) |

| Phenyl-β-D-galactopyranoside | 3.23 | 0.47 | (Wallenfels & Malhotra, 1961) |

Lac Repressor Binding Affinity

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a stronger binding affinity. The binding affinities of various galactosides to the Lac repressor are presented below. It has been noted that substitution of a methyl group at the anomeric position increases the binding affinity relative to galactose.[2]

| Ligand | Kd (μM) | Reference |

| Isopropyl-β-D-1-thiogalactopyranoside (IPTG) | 1.3 | (Barkley et al., 1975) |

| Galactose | 3000 | (Barkley et al., 1975) |

mel Operon Induction by a MGP Analog

The following table presents data on the induction of the mel operon by methyl-β-d-thiogalactopyranoside (TMG) in E. coli, demonstrating the significant effect of Lac permease-mediated uptake.

| Strain | Inducer (1 mM) | α-Galactosidase Activity (Miller Units) | Fold Induction | Reference |

| lacY- | TMG | ~2 | ~2 | [1] |

| lacY+ | TMG | ~170 | ~170 | [1] |

Experimental Protocols

The following protocols are adapted from established methods and can be used to investigate the biochemical effects of Methyl β-D-galactopyranoside.

β-Galactosidase Activity Assay with MGP as a Substrate

This protocol describes a method to determine the kinetic parameters (Km and Vmax) of β-galactosidase using MGP as a substrate. The assay measures the release of galactose from MGP, which can be quantified using a coupled enzyme assay (e.g., with galactose dehydrogenase).

Materials:

-

Purified β-galactosidase

-

Methyl β-D-galactopyranoside (MGP) solutions of varying concentrations

-

Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

-

Galactose Dehydrogenase

-

NAD+

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a series of MGP solutions in Z-buffer at different concentrations (e.g., 0.1 mM to 10 mM).

-

In a 96-well plate, add 50 µL of each MGP solution to triplicate wells.

-

Add 20 µL of NAD+ solution and 10 µL of Galactose Dehydrogenase to each well.

-

To initiate the reaction, add 20 µL of a known concentration of β-galactosidase to each well.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of increase in absorbance is proportional to the rate of NADH formation, which is stoichiometric with the amount of galactose produced.

-

Calculate the initial reaction velocity (V0) for each MGP concentration from the linear portion of the absorbance vs. time plot.

-

Plot V0 against the MGP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Workflow for determining β-galactosidase kinetics with MGP.

in vivo Induction of the lac Operon

This protocol outlines the steps to measure the induction of the lac operon in E. coli by MGP using a β-galactosidase assay with the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

-

E. coli strain with a functional lac operon (e.g., MG1655)

-

Luria-Bertani (LB) broth

-

Methyl β-D-galactopyranoside (MGP)

-

Z-buffer

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

-

1 M Na2CO3

-

Spectrophotometer

Procedure:

-

Grow an overnight culture of E. coli in LB broth.

-

Inoculate fresh LB broth with the overnight culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).

-

Divide the culture into experimental and control groups. Add MGP to the experimental cultures to a final concentration (e.g., 1 mM). The control culture receives no MGP.

-

Incubate all cultures for a set period (e.g., 2 hours) to allow for induction and protein expression.

-

Take a 1 mL aliquot from each culture and measure the OD600 to determine cell density.

-

To the remaining cultures, add 100 µL of chloroform and 50 µL of 0.1% SDS to permeabilize the cells. Vortex vigorously.

-

Add 0.2 mL of ONPG solution to each tube to start the enzymatic reaction. Record the start time.

-

Incubate at 37°C until a yellow color develops.

-

Stop the reaction by adding 0.5 mL of 1 M Na2CO3. Record the stop time.

-

Centrifuge the tubes to pellet cell debris.

-

Measure the absorbance of the supernatant at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering by cell debris).

-

Calculate β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [ (OD420 - 1.75 × OD550) ] / ( Time (min) × Volume (mL) × OD600 )

Workflow for in vivo lac operon induction assay.

Conclusion

Methyl β-D-galactopyranoside is a versatile tool for studying gene regulation and enzyme kinetics. Its ability to induce the lac and potentially the mel operons without being metabolized makes it an ideal candidate for quantitative studies of gene expression. While specific kinetic and binding constants for MGP are not widely reported, the experimental protocols provided in this guide offer a clear path for researchers to determine these values and to further explore the biochemical pathways in which this compound is involved. The continued use of MGP and its derivatives will undoubtedly contribute to a deeper understanding of cellular signaling and metabolic regulation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-D-galactopyranoside is a monosaccharide derivative that plays a significant role in various biochemical and pharmaceutical research areas. As a glycoside of galactose, it serves as a valuable tool in glycobiology for studying carbohydrate-protein interactions, cellular signaling, and the metabolic pathways involving galactose.[1] Its stability and specific configuration make it an ideal substrate for enzymes like β-galactosidase and a foundational structure for the synthesis of more complex glycoconjugates and potential therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl β-D-galactopyranoside, detailed experimental protocols for their determination, and insights into its biological significance and applications in drug development.

Physicochemical Properties

Methyl β-D-galactopyranoside is a white to faint yellow crystalline powder.[4] Its fundamental physical and chemical properties are summarized in the tables below, providing a clear reference for laboratory applications.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| Appearance | White to faint yellow crystalline powder | [4] |

| Melting Point | 176-179 °C | [4] |

| Solubility | Water: 50 mg/mL (clear, colorless) | [4] |

| Methanol: Soluble | [1] | |

| DMSO: 39 mg/mL | [5] | |

| Optical Rotation | [α]D²⁰ = -15 ± 2º (c=1.5 in MeOH) | [2] |

Table 2: Identification and Chemical Data

| Identifier | Value | Reference |

| CAS Number | 1824-94-8 | [2] |

| PubChem CID | 94214 | [6] |

| SMILES | CO[C@H]1--INVALID-LINK--CO)O)O">C@@HO | [6] |

| InChI | InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7-/m1/s1 | [6] |

| Stability | Stable. Incompatible with strong oxidizing agents. | [7] |

| Storage | 2-8°C, protect from light. | [4][8] |

Chemical Reactivity and Synthesis

The chemical behavior of Methyl β-D-galactopyranoside is primarily dictated by its hydroxyl groups and the glycosidic bond. These functional groups allow for a variety of chemical modifications, making it a versatile building block in synthetic carbohydrate chemistry.

Hydrolysis

The β-glycosidic bond in Methyl β-D-galactopyranoside can be cleaved through both acid-catalyzed and enzymatic hydrolysis.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the glycosidic oxygen is protonated, leading to the cleavage of the C1-O bond and the formation of a carbocation intermediate. Subsequent attack by water yields galactose and methanol. The reaction mechanism involves a rapid, equilibrium-controlled protonation of the glycosidic oxygen, followed by a slow, rate-determining unimolecular heterolysis.[9][10][11]

-

Enzymatic Hydrolysis: β-Galactosidase specifically catalyzes the hydrolysis of the β-(1→4)-glycosidic bond in lactose and other β-galactosides, including Methyl β-D-galactopyranoside.[12] The enzyme facilitates the cleavage of the glycosidic bond, producing galactose and methanol. This specificity makes Methyl β-D-galactopyranoside a useful substrate for β-galactosidase activity assays.[7]

Oxidation

The hydroxyl groups of Methyl β-D-galactopyranoside can be oxidized by various reagents.

-

Bromine Water: Mild oxidizing agents like bromine water selectively oxidize the anomeric carbon of the corresponding aldose if the glycosidic bond were hydrolyzed first. However, in the intact glycoside, the primary alcohol at C6 is susceptible to oxidation.[13][14]

-

Periodate Oxidation: Periodic acid can be used to cleave the vicinal diol groups (C2-C3 and C3-C4), leading to the opening of the pyranose ring. The C3-C4 bond is specifically oxidized in the galactoside.[5]

Synthesis of Derivatives

The hydroxyl groups of Methyl β-D-galactopyranoside serve as sites for the synthesis of various derivatives through acylation, etherification, and other modification reactions. These derivatives are crucial for developing new therapeutic agents and research tools.[4][15][16] For instance, treatment with acyl halides can produce 6-O-acyl esters, which can be further modified to create compounds with potential antimicrobial or antiviral activities.[4][15]

Experimental Protocols

The following section details standardized methodologies for determining the key physical properties of Methyl β-D-galactopyranoside.

Melting Point Determination

Methodology: The melting point is determined using the capillary method.[17]

-

Sample Preparation: A small amount of finely powdered, dry Methyl β-D-galactopyranoside is packed into a capillary tube to a height of 1-2 mm.[18][19]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

A preliminary "rough" melting point is determined by heating the sample at a rapid rate (e.g., 5 °C/minute).[18]

-

For an accurate measurement, a fresh sample is heated at a slower rate (e.g., 1-2 °C/minute) starting from a temperature about 20 °C below the rough melting point.[20]

-

The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.[20]

-

-

Data Analysis: The melting point is reported as a range. For a pure substance, this range is typically narrow (0.5-1.0 °C).

Solubility Determination

Methodology: The equilibrium solubility is determined using the shake-flask method, a standard USP protocol.[21][22]

-

Preparation: An excess amount of Methyl β-D-galactopyranoside is added to a known volume of the solvent (e.g., water, methanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[21]

-

Separation: The saturated solution is separated from the undissolved solid by filtration or centrifugation.

-

Quantification: The concentration of Methyl β-D-galactopyranoside in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or by evaporating a known volume of the solvent and weighing the residue.

-

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL).

Optical Rotation Measurement

Methodology: The optical rotation is measured using a polarimeter.[23][24]

-

Sample Preparation: A solution of Methyl β-D-galactopyranoside of a known concentration is prepared in a suitable solvent (e.g., methanol).[25]

-

Apparatus: A calibrated polarimeter with a sodium D-line light source (589 nm) is used. The sample cell length is typically 1 dm.

-

Procedure:

-

Calculation: The specific rotation [α] is calculated using Biot's Law: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[25]

Biological Significance and Applications in Drug Development

Methyl β-D-galactopyranoside and its derivatives are of significant interest in glycobiology and drug development due to their interaction with specific proteins and their potential as therapeutic agents.

Role in Glycobiology and Cell Signaling

Galectins are a family of proteins that bind to β-galactoside-containing glycans and are involved in various cellular processes, including cell-cell adhesion, cell-matrix interactions, and signaling.[2] Galectin-3, in particular, is implicated in cancer progression and metastasis.[4] It can modulate signaling pathways such as RAS/MAPK and NF-κB by cross-linking cell surface glycoproteins.[2][7] The binding of galectin-3 to its glycan ligands on the cell surface can trigger a cascade of intracellular events that influence cell proliferation, apoptosis, and migration.[4][26]

Applications in Drug Development

The unique properties of glycosides are being harnessed for targeted drug delivery and the development of novel therapeutics.

-

Drug Delivery Systems: Glycosylation of drugs can improve their solubility and pharmacokinetic properties. Drug glycosides can be designed to be hydrophilic and poorly absorbed in the small intestine, allowing for targeted delivery to the colon where bacterial glycosidases can cleave the glycosidic bond and release the active drug.[27] Glycosides have also been incorporated into liposomal drug delivery systems to target specific tissues.[28][29]

-

Therapeutic Agents: Derivatives of Methyl β-D-galactopyranoside have been synthesized and evaluated for their potential as antimicrobial, antifungal, and antiviral agents.[15][30][31] The modification of the hydroxyl groups with various acyl chains has been shown to enhance the biological activity of the parent compound.[15][16]

Experimental Workflow Example

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel Methyl β-D-galactopyranoside derivatives as potential therapeutic agents.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Galectin-3 as a Potential Target to Prevent Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl glucoside hydrolysis catalyzed by beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The analgesic potential of glycosides derived from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Oxidation of Monosaccharide Carbohydrates - Chemistry Steps [chemistrysteps.com]

- 14. 9.4 Oxidation and Reduction Reactions of Monosaccharides – Organic Chemistry II [kpu.pressbooks.pub]

- 15. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. thinksrs.com [thinksrs.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chm.uri.edu [chm.uri.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. uspbpep.com [uspbpep.com]

- 22. uspnf.com [uspnf.com]

- 23. torrinomedica.it [torrinomedica.it]

- 24. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 25. cdn.pasco.com [cdn.pasco.com]

- 26. pnas.org [pnas.org]

- 27. A colon-specific drug-delivery system based on drug glycosides and the glycosidases of colonic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Plant glycosides in a liposomal drug-delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 29. worldscientific.com [worldscientific.com]

- 30. Synthesis, Antimicrobial, Anticancer, PASS, Molecular Docking, Molecular Dynamic Simulations & Pharmacokinetic Predictions of Some Methyl β-D-Galactopyranoside Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Solubility of Methyl β-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-galactopyranoside is a crucial carbohydrate derivative with significant applications in glycobiology, enzyme kinetics, and pharmaceutical sciences. Its utility as a substrate for β-galactosidase and a building block in the synthesis of complex carbohydrates necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the stability and solubility of Methyl β-D-galactopyranoside, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biochemical interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals working with this important glycoside.

Physicochemical Properties

Methyl β-D-galactopyranoside is a white crystalline solid with the molecular formula C₇H₁₄O₆ and a molecular weight of 194.18 g/mol . It is generally recognized for its stability under standard storage conditions and its good solubility in aqueous solutions and some polar organic solvents.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various biochemical assays. Methyl β-D-galactopyranoside exhibits good solubility in polar solvents, which is a key attribute for its use in aqueous buffer systems for enzymatic assays and as a reactant in various synthetic procedures.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of Methyl β-D-galactopyranoside in various solvents. It is important to note that there are some discrepancies in the reported values for aqueous solubility, which may be attributed to different experimental conditions such as temperature, pH, and the method of determination (kinetic vs. thermodynamic).

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Water | 50[1] | ~0.257 | Clear, colorless solution. |

| Water | 39[2] | ~0.201 | - |

| Phosphate-Buffered Saline (PBS) | 100[2] | ~0.515 | - |

| Methanol | 100 | ~0.515 | Soluble.[3] |

| Dimethyl Sulfoxide (DMSO) | 39[2] | ~0.201 | - |

| Ethanol | Insoluble[2] | - | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible experimental results. The two primary methods for solubility assessment are the kinetic and thermodynamic solubility assays.

This high-throughput method is suitable for early-stage drug discovery and screening.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl β-D-galactopyranoside in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

This method determines the equilibrium solubility and is considered the "gold standard".

-

Sample Preparation: Add an excess amount of solid Methyl β-D-galactopyranoside to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Determine the concentration of Methyl β-D-galactopyranoside in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector, as the compound lacks a strong chromophore).

-

Standard Curve: Prepare a standard curve of known concentrations of Methyl β-D-galactopyranoside to accurately quantify the amount in the filtrate.

Stability Profile

Methyl β-D-galactopyranoside is generally considered a stable compound, particularly in its solid form when stored under appropriate conditions (cool and dry). However, as a glycoside, it is susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.

General Stability and Storage

For long-term storage, Methyl β-D-galactopyranoside powder should be kept in a tightly sealed container at 2-8°C. Solutions of the compound are less stable and should be prepared fresh. If storage of solutions is necessary, they should be filter-sterilized and stored at low temperatures (-20°C or -80°C) for a limited time.

Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of Methyl β-D-galactopyranoside in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Quantification: Quantify the amount of remaining Methyl β-D-galactopyranoside and the formation of any degradation products.

Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for monitoring the stability of Methyl β-D-galactopyranoside.

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used for polar compounds.

-

Detection: As Methyl β-D-galactopyranoside lacks a strong UV chromophore, a Universal detector like a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) is required. Mass Spectrometry (MS) can also be used for detection and identification of degradation products.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Role in Biochemical Pathways and Experimental Workflows

The primary role of Methyl β-D-galactopyranoside in a biochemical context is as a substrate for the enzyme β-galactosidase. This enzyme catalyzes the hydrolysis of the β-glycosidic bond to yield galactose and methanol. This reaction is fundamental in many areas of molecular biology and biotechnology, often used as a reporter gene assay.

Enzymatic Hydrolysis by β-Galactosidase

References

Methyl beta-D-galactopyranoside's function in carbohydrate metabolism.

An In-depth Technical Guide to the Function of Methyl β-D-galactopyranoside in Carbohydrate Metabolism

Issued for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-galactopyranoside (MGP) is a synthetic monosaccharide derivative that serves as a pivotal tool in the study of carbohydrate metabolism and recognition. As a structural analog of the terminal galactose moiety found in lactose and various glycoconjugates, MGP provides a stable and non-metabolizable probe for investigating the function of key proteins such as β-galactosidase and the galectin family of lectins. This guide details the biochemical functions of MGP, summarizing its interactions with enzymes and carbohydrate-binding proteins, presenting quantitative binding data, and providing detailed experimental protocols for its application in research.

Interaction with β-Galactosidase and the lac Operon

Methyl β-D-galactopyranoside plays a significant role in microbiology and molecular biology as an inducer of the lac operon in Escherichia coli and other bacteria. The lac operon is a classic model system for gene regulation, controlling the expression of genes required for the transport and metabolism of lactose.

Induction of the lac Operon

The lac operon is negatively regulated by the LacI repressor protein, which binds to the operator region of the operon and blocks transcription in the absence of an inducer. The natural inducer is allolactose, an isomer of lactose formed by a transgalactosylation reaction catalyzed by β-galactosidase. MGP, like other β-galactosides such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), can function as a gratuitous inducer.[1][2] It binds to the LacI repressor, causing a conformational change that releases the repressor from the operator, thereby permitting the transcription of the structural genes: lacZ (encoding β-galactosidase), lacY (encoding lactose permease), and lacA (encoding thiogalactoside transacetylase).[2][3] This induction allows the cell to produce the enzymes necessary for lactose metabolism, even though MGP itself is a poor substrate for β-galactosidase.[4][5]

Substrate for β-Galactosidase

While an effective inducer, MGP is considered a weak substrate for the hydrolytic action of β-galactosidase.[4] The enzyme catalyzes the hydrolysis of the β-glycosidic bond in lactose to yield galactose and glucose. The methyl group at the anomeric position of MGP makes it less favorable for enzymatic cleavage compared to natural substrates or chromogenic analogs like o-nitrophenyl-β-D-galactopyranoside (ONPG).[6][7] This property is advantageous in research, as it allows for sustained induction of the lac operon without significant depletion of the inducer molecule.[8]

Ligand for Galectin Proteins

Galectins are a family of β-galactoside-binding proteins (lectins) that play crucial roles in various cellular processes, including cell adhesion, signaling, inflammation, and cancer progression.[9][10] They recognize galactose-containing glycoconjugates through a conserved carbohydrate recognition domain (CRD).

MGP serves as a canonical monosaccharide ligand for the galectin CRD. The binding is characterized by hydrogen bonds between the hydroxyl groups of the galactose ring (notably at C4 and C6) and conserved amino acid residues in the CRD, as well as a characteristic CH-π stacking interaction between the hydrophobic α-face of the pyranose ring and a conserved tryptophan residue.[9]

Due to its relatively low binding affinity compared to larger, multivalent glycans, MGP is frequently used as a reference compound or a competitive inhibitor in assays designed to screen for more potent and selective galectin inhibitors.[9][11] Its simple structure provides a baseline for evaluating the contribution of additional chemical modifications to binding affinity and specificity.

Quantitative Data Summary

Quantitative data for the interaction of MGP with its protein targets is often presented in relative terms, highlighting its role as a reference standard.

Table 1: Galectin Binding Affinity

The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. MGP is often used as a baseline for comparison.

| Galectin Target | Ligand | Relative Affinity vs. MGP | Reported Kd (μM) | Citation |

| Galectin-1 | Methyl 3-deoxy-3-C-(hydroxymethyl)-β-d-gulopyranoside | ~7x stronger | - | [9] |

| Galectin-8N | D-Galactal | ~5x stronger | - | [11] |

| Galectin-8 | Quinoline–galactose derivative | ~60x stronger | - | [12] |

| Galectin-3 | Lactose | ~50x stronger | ~200 | [13] |

Note: Absolute Kd values for MGP are often in the millimolar range, indicating weak binding.

Table 2: β-Galactosidase Enzymatic Parameters

Specific kinetic parameters (Km, Vmax) for MGP as a β-galactosidase substrate are not widely reported, reflecting its status as a weak substrate. For context, parameters for the common chromogenic substrate ONPG are provided.

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol min−1 mg−1) | Citation |

| Aspergillus oryzae | ONPG | 0.80 - 0.84 | 0.084 - 0.086 (A/min) | [7] |

| Lactobacillus plantarum | ONPG | 6.64 | 147.5 | [14] |

| E. coli | ONPG | 2.5 | 107 | [15] |

Experimental Protocols

MGP is integral to several standard biochemical and molecular biology assays.

Protocol: β-Galactosidase Activity Assay (Miller Assay)

This protocol describes a method to quantify β-galactosidase activity in bacterial lysates using the chromogenic substrate ONPG. MGP can be used in the growth medium to induce enzyme expression prior to the assay.

1. Cell Culture and Lysis:

-

Grow E. coli cells in a suitable medium (e.g., M9 minimal medium) with an appropriate carbon source and MGP (e.g., 1 mM) to induce lacZ expression.

-

Grow cultures to mid-log phase (OD600 ≈ 0.4-0.6).

-

Place cultures on ice to stop growth. Measure and record the OD600.

-

Pellet a known volume of cells (e.g., 1 mL) by centrifugation.

-

Resuspend the pellet in an equal volume of Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).[16]

-

Permeabilize cells by adding 2 drops of chloroform and 1 drop of 0.1% SDS, followed by vortexing for 10 seconds.

2. Enzymatic Reaction:

-

Equilibrate the cell suspension tubes in a 28°C water bath for 5 minutes.

-

Start the reaction by adding 0.2 mL of ONPG solution (4 mg/mL in Z-buffer). Record the exact start time.[16]

-

Incubate at 28°C until a visible yellow color develops.

3. Termination and Measurement:

-

Stop the reaction by adding 0.5 mL of 1 M Na2CO3. Record the exact stop time.[16]

-

Centrifuge the tubes to pellet cell debris.

-

Transfer the supernatant to a cuvette and measure the absorbance at 420 nm (for o-nitrophenol) and 550 nm (to correct for light scattering by cell debris).

4. Calculation of Activity (Miller Units):

-

Calculate Miller Units using the formula: Units = 1000 * [A₄₂₀ - (1.75 * A₅₅₀)] / (Time * Volume * OD₆₀₀) where Time is in minutes and Volume is in mL.

Protocol: Competitive Fluorescence Polarization (FP) Assay for Galectin Binding

This protocol determines the binding affinity of an unlabeled compound (inhibitor) for a galectin by measuring its ability to displace a fluorescently labeled probe. MGP can be used as a reference inhibitor.

1. Reagents and Setup:

-

Galectin: Purified recombinant galectin protein in a suitable buffer (e.g., PBS with β-mercaptoethanol).

-

Fluorescent Probe: A high-affinity, fluorescently-labeled galactoside (e.g., a fluorescein-conjugated lactoside).

-

Competitor: The unlabeled test compound (or MGP as a reference) at various concentrations.

-

Assay Plate: A low-binding, black 96-well or 384-well plate.

-

FP Reader: A plate reader capable of measuring fluorescence polarization.

2. Assay Procedure:

-

Prepare a solution containing a fixed concentration of galectin and the fluorescent probe. The concentrations should be optimized based on the Kd of the probe-galectin interaction, typically with the galectin concentration near the Kd and the probe concentration much lower.[17]

-

In the wells of the assay plate, add serial dilutions of the competitor compound.

-

Add the galectin/probe mixture to each well.

-

Include control wells:

-

Minimum Polarization (0% Inhibition): Probe only.

-

Maximum Polarization (100% Inhibition): Probe + Galectin (no competitor).

-

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to reach equilibrium.

3. Measurement and Analysis:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.

-

Plot the mP values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the fluorescent probe).

-

The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the probe's Kd.

Conclusion

Methyl β-D-galactopyranoside is a versatile and indispensable chemical tool in carbohydrate research. Its ability to act as a gratuitous inducer of the lac operon provides a reliable method for controlling gene expression in prokaryotic systems. Concurrently, its role as a canonical ligand for galectins establishes it as a fundamental reference compound for studying carbohydrate-protein interactions and for the development of therapeutic galectin inhibitors. While not a significant metabolite itself, its utility in elucidating the mechanisms of carbohydrate metabolism and recognition pathways is firmly established, making it a cornerstone of glycobiology research.

References

- 1. sg.idtdna.com [sg.idtdna.com]

- 2. lac operon - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. Methyl beta-D-galactopyranoside 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. METHYL-BETA-D-GALACTOPYRANOSIDE | 1824-94-8 [chemicalbook.com]

- 6. agilent.com [agilent.com]

- 7. pjlss.edu.pk [pjlss.edu.pk]

- 8. chemimpex.com [chemimpex.com]

- 9. A Galactoside-Binding Protein Tricked into Binding Unnatural Pyranose Derivatives: 3-Deoxy-3-Methyl-Gulosides Selectively Inhibit Galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Galectins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 17. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Methyl β-D-galactopyranoside with Galectins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Methyl β-D-galactopyranoside and the galectin family of proteins. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are exploring the roles of galectins in various physiological and pathological processes. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key experimental workflows and conceptual signaling pathways.

Introduction to Galectins and Methyl β-D-galactopyranoside

Galectins are a family of soluble proteins characterized by their affinity for β-galactoside-containing glycoconjugates and a conserved carbohydrate recognition domain (CRD).[1][2][3] They are involved in a myriad of biological processes, including cell adhesion, cell signaling, inflammation, immunity, and cancer progression.[1][4] The fundamental interaction of galectins with the β-galactoside moiety of glycans is central to their function.

Methyl β-D-galactopyranoside is a simple monosaccharide that serves as a foundational tool for studying galectin-carbohydrate interactions. Due to its structural similarity to the terminal galactose residues recognized by galectins, it is widely used as a reference compound and a competitive inhibitor in binding assays to elucidate the binding affinities and specificities of different galectins.[1]

Quantitative Binding Data

The binding affinity of Methyl β-D-galactopyranoside for various human galectins has been determined using several biophysical techniques. The following table summarizes the reported dissociation constants (Kd) from competitive fluorescence polarization assays. Lower Kd values indicate stronger binding affinity.

| Galectin | Dissociation Constant (Kd) in µM |

| Galectin-1 | 1300 |

| Galectin-2 | >10000 |

| Galectin-3 | >10000 |

| Galectin-4N | >10000 |

| Galectin-4C | >10000 |

| Galectin-7 | >10000 |

| Galectin-8N | >10000 |

| Galectin-8C | >10000 |

| Galectin-9N | >10000 |

| Galectin-9C | >10000 |

| Data sourced from a competitive fluorescence polarization assay.[1] |

It is important to note that while Methyl β-D-galactopyranoside is a useful tool, its affinity for most galectins is relatively weak, as indicated by the high Kd values.[1] This underscores the importance of more complex glycan structures for high-affinity galectin binding.

Experimental Protocols

Several experimental techniques are employed to characterize the interaction between galectins and their ligands. The following sections provide an overview of the methodologies for three common assays.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[5][6][7]

Methodology:

-

Sample Preparation:

-

Recombinant human galectins are purified and dialyzed extensively against the desired assay buffer (e.g., phosphate-buffered saline).

-

Methyl β-D-galactopyranoside is dissolved in the same dialysis buffer to minimize heats of dilution.

-

All solutions are degassed prior to use to prevent bubble formation in the calorimeter cell.

-

-

ITC Experiment:

-

The sample cell of the microcalorimeter is filled with the galectin solution (typically at a concentration of 10-100 µM).

-

The injection syringe is filled with a concentrated solution of Methyl β-D-galactopyranoside (typically 5-20 mM).

-

A series of small injections (e.g., 2 µL) of the Methyl β-D-galactopyranoside solution are made into the sample cell.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The integrated heat data are plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time.[8][9][10] It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Methodology:

-

Sensor Chip Preparation:

-

A suitable sensor chip (e.g., a streptavidin-coated chip) is activated.

-

Biotinylated galectin is immobilized on the sensor chip surface.

-

The surface is then blocked to prevent non-specific binding.

-

-

Binding Analysis:

-

A solution of Methyl β-D-galactopyranoside (analyte) at various concentrations is flowed over the sensor chip surface.

-

The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored over time.

-

A buffer-only flow is used to measure the dissociation of the analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are analyzed to determine the association and dissociation rate constants.

-

The Kd is calculated as the ratio of kd to ka.

-

Glycan Microarray

Glycan microarrays consist of a collection of structurally defined glycans immobilized on a solid surface.[11][12][13] They are used to profile the binding specificity of galectins and other glycan-binding proteins.

Methodology:

-

Array Incubation:

-

The glycan microarray slide is blocked to prevent non-specific binding.

-

The slide is then incubated with a solution of fluorescently labeled galectin.

-

-

Washing and Detection:

-

The slide is washed to remove unbound galectin.

-

The fluorescence signal from each spot on the array is measured using a microarray scanner.

-

-

Data Analysis:

-

The fluorescence intensity for each glycan is quantified and compared to determine the relative binding affinities of the galectin for different carbohydrate structures. Methyl β-D-galactopyranoside can be included on the array as a simple reference ligand.

-

Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for studying galectin-ligand interactions and a conceptual model of galectin-mediated signaling.

Caption: A typical experimental workflow for investigating galectin-ligand interactions.

Caption: Conceptual model of galectin-mediated cell surface signaling and its inhibition.

Conclusion

Methyl β-D-galactopyranoside is an indispensable tool for the initial characterization of galectin-carbohydrate interactions. While its binding affinity is generally low, it serves as a crucial reference point for the development of more potent and selective galectin inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for researchers to systematically investigate the roles of galectins in health and disease, with the ultimate goal of developing novel therapeutic strategies. The continued exploration of these interactions will undoubtedly shed more light on the complex biology of galectins.

References

- 1. A Galactoside-Binding Protein Tricked into Binding Unnatural Pyranose Derivatives: 3-Deoxy-3-Methyl-Gulosides Selectively Inhibit Galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galectins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | The Structural Biology of Galectin-Ligand Recognition: Current Advances in Modeling Tools, Protein Engineering, and Inhibitor Design [frontiersin.org]

- 4. Inhibition of galectins in cancer: Biological challenges for their clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. Evaluation of galectin binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Galectin Binding by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Microbial Glycan Microarrays Define Key Features of Host-Microbial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Examining Galectin Binding Specificity Using Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Fluorescent Glycan Microarray Strategy Reveals Ligands for Galectins - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of Methyl beta-D-galactopyranoside in biochemical research.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-galactopyranoside, a simple glycoside, has played a foundational role in the advancement of biochemical research. Since its initial synthesis, attributed to the pioneering work of Emil Fischer in the late 19th century, this compound has become an indispensable tool for studying carbohydrate-protein interactions, enzyme kinetics, and gene regulation. This technical guide provides an in-depth overview of the discovery, history, and core applications of methyl β-D-galactopyranoside, with a focus on its utility in β-galactosidase assays and as an inducer of the lac operon. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory.

Discovery and History

The discovery of methyl β-D-galactopyranoside is intrinsically linked to the groundbreaking work of German chemist Emil Fischer on the synthesis of glycosides. In the 1890s, Fischer developed a method for forming a glycosidic bond by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.[1][2] This reaction, now known as Fischer glycosidation, was a pivotal moment in carbohydrate chemistry and led to the first successful synthesis of various methyl glycosides.[1][2][3][4][5]

Initially, the significance of methyl β-D-galactopyranoside was primarily in the realm of fundamental organic chemistry. However, with the advent of molecular biology, its utility as a specific ligand for β-galactosidase and an inducer of the lac operon in Escherichia coli propelled it to the forefront of biochemical research.

Physicochemical Properties

Methyl β-D-galactopyranoside is a white crystalline solid with well-defined physical and chemical properties. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ | |

| Molecular Weight | 194.18 g/mol | |

| Melting Point | 176-179 °C | [6] |

| Solubility in Water | 50 mg/mL | [6] |

| Assay | ≥98% (by GC) | [6] |

| Storage Temperature | 2-8°C | [6] |

Core Applications in Biochemical Research

Substrate and Inhibitor for β-Galactosidase

β-galactosidase is a hydrolase enzyme that catalyzes the cleavage of β-galactosides into monosaccharides. Methyl β-D-galactopyranoside serves as a natural, albeit weak, substrate for this enzyme.[7][8] Its primary utility in this context is as a competitive inhibitor in assays involving chromogenic or fluorogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) or 4-methylumbelliferyl-β-D-galactopyranoside (MUG). By competing for the active site of the enzyme, it allows for the determination of binding affinities and the characterization of enzyme kinetics.

Inducer of the lac Operon

One of the most significant applications of methyl β-D-galactopyranoside is its role as a gratuitous inducer of the lac operon in E. coli. The lac operon is a classic model system for gene regulation, and its induction is a cornerstone of molecular biology for protein expression. While not as potent as the synthetic inducer isopropyl β-D-1-thiogalactopyranoside (IPTG), methyl β-D-galactopyranoside can be used to modulate the level of gene expression. It functions by binding to the lac repressor protein, causing a conformational change that prevents the repressor from binding to the operator region of the operon. This allows RNA polymerase to transcribe the downstream structural genes.[9]

Experimental Protocols

General Protocol for β-Galactosidase Activity Assay (using a chromogenic substrate)

This protocol describes a typical colorimetric assay for β-galactosidase activity using ONPG as the substrate. Methyl β-D-galactopyranoside can be incorporated as a competitive inhibitor.

Materials:

-

Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

-

1 M Na₂CO₃ solution

-

Cell lysate or purified β-galactosidase

-

Methyl β-D-galactopyranoside solution (for inhibition studies, various concentrations)

-

Spectrophotometer

Procedure:

-

Prepare cell lysates containing β-galactosidase.

-

In a microcentrifuge tube, combine:

-

Cell lysate (e.g., 10-100 μL)

-

Z-buffer to a final volume of 1 mL.

-

(For inhibition) Add desired concentration of methyl β-D-galactopyranoside.

-

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding 200 μL of ONPG solution.

-

Incubate at 37°C until a yellow color develops.

-

Stop the reaction by adding 500 μL of 1 M Na₂CO₃.

-

Measure the absorbance of the solution at 420 nm.

-

Calculate enzyme activity in Miller units.

Protocol for Induction of the lac Operon

This protocol outlines the general steps for inducing gene expression under the control of the lac promoter using methyl β-D-galactopyranoside.

Materials:

-

E. coli strain containing a plasmid with a gene of interest under the control of the lac promoter.

-

Luria-Bertani (LB) medium.

-

Appropriate antibiotic for plasmid selection.

-

Methyl β-D-galactopyranoside stock solution (e.g., 1 M in sterile water).

Procedure:

-

Inoculate a single colony of the E. coli strain into LB medium containing the appropriate antibiotic.

-

Grow the culture overnight at 37°C with shaking.

-

The next day, dilute the overnight culture into fresh LB medium with antibiotic.

-

Grow the culture at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.4-0.6.

-

Induce protein expression by adding methyl β-D-galactopyranoside to the desired final concentration (e.g., 1 mM).

-

Continue to grow the culture for the desired period (e.g., 3-4 hours or overnight at a lower temperature) to allow for protein expression.

-

Harvest the cells by centrifugation for subsequent protein purification or analysis.

Visualizations

Fischer Glycosidation Workflow

Caption: Simplified workflow of the Fischer glycosidation reaction for the synthesis of methyl D-galactopyranosides.

lac Operon Induction Pathway

Caption: The signaling pathway of lac operon induction by methyl β-D-galactopyranoside.

Conclusion

Methyl β-D-galactopyranoside, a molecule with a rich history rooted in the foundational discoveries of carbohydrate chemistry, continues to be a vital tool in modern biochemical research. Its specific interactions with β-galactosidase and the lac repressor protein have made it an invaluable reagent for studying enzyme kinetics, protein-carbohydrate binding, and gene regulation. The protocols and data presented in this guide aim to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this versatile compound in their experimental endeavors. As research continues to unravel the complexities of the glycome, the applications of simple, well-characterized molecules like methyl β-D-galactopyranoside will undoubtedly expand, further solidifying its place in the biochemical research toolkit.

References

- 1. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 4. Emil Fischer [chemistry.msu.edu]

- 5. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 甲基-β- D -吡喃半乳糖苷 | Sigma-Aldrich [sigmaaldrich.com]

- 7. goldbio.com [goldbio.com]

- 8. METHYL-BETA-D-GALACTOPYRANOSIDE | 1824-94-8 [chemicalbook.com]

- 9. lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl β-D-galactopyranoside: A Non-Metabolizable Galactose Analog for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-D-galactopyranoside (MβG) is a synthetic monosaccharide derivative that serves as a valuable tool in various fields of biomedical research. Its structural similarity to D-galactose, coupled with a key modification, renders it resistant to metabolic processing within the cell. This unique characteristic makes MβG an indispensable control and investigative agent for studying galactose metabolism, transport, and signaling pathways. This technical guide provides a comprehensive overview of MβG, including its biochemical properties, experimental applications, and detailed protocols for its use.

Core Concepts: Why Methyl β-D-galactopyranoside is Considered Non-Metabolizable

The defining feature of methyl β-D-galactopyranoside is the presence of a methyl group (CH₃) attached to the anomeric carbon via a β-glycosidic bond. This seemingly minor alteration has profound biochemical consequences. In natural galactose metabolism, the initial step involves the phosphorylation of the anomeric hydroxyl group (-OH) by galactokinase to form galactose-1-phosphate. The methyl group in MβG sterically hinders and electronically modifies the anomeric position, preventing galactokinase from recognizing and phosphorylating it. This resistance to the initial phosphorylation step is the primary reason why MβG is considered a non-metabolizable galactose analog. It cannot enter the Leloir pathway, the central route for galactose catabolism.

While MβG is largely inert to metabolic enzymes, it is recognized and transported into cells by the same transporters that handle D-galactose. This allows researchers to isolate and study transport and signaling events in the absence of downstream metabolic effects.

Biochemical and Physical Properties